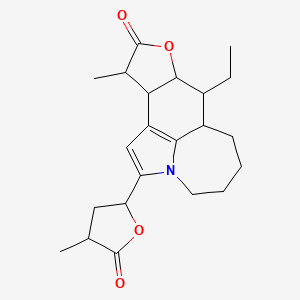

Bisdehydroneotuberostemonine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bisdehydroneotuberostemonine is a natural product found in Stemona tuberosa and Arcyria cinerea with data available.

Applications De Recherche Scientifique

Inhibition de la production d'oxyde nitrique

Il a été constaté que la Bisdehydroneotuberostemonine inhibait de manière significative la production d'oxyde nitrique induite par le lipopolysaccharide dans les cellules microgliales murines BV2 . Cela suggère qu'il pourrait avoir des applications potentielles dans le traitement des affections où la production d'oxyde nitrique joue un rôle néfaste .

Propriétés antitussives

La this compound est l'un des constituants actifs des racines de Stemona tuberosa, une plante utilisée en médecine traditionnelle chinoise pour la prise en charge des maladies respiratoires . Les propriétés antitussives de ce composé pourraient être exploitées pour le développement de nouveaux remèdes contre la toux .

Activités antibactériennes et antifongiques

Les racines de Stemona tuberosa, qui contiennent de la this compound, ont été trouvées pour présenter des activités antibactériennes et antifongiques . Cela suggère que la this compound pourrait potentiellement être utilisée dans le développement de nouveaux agents antimicrobiens .

Propriétés antivirales

En plus de ses activités antibactériennes et antifongiques, les racines de Stemona tuberosa ont également été trouvées pour présenter des propriétés antivirales . Cela indique que la this compound pourrait avoir des applications potentielles en thérapie antivirale .

Propriétés insecticides

Les racines de Stemona tuberosa, qui contiennent de la this compound, ont été utilisées pour prévenir les parasites humains et bovins, les ravageurs agricoles et les insectes domestiques . Cela suggère que la this compound pourrait être utilisée dans le développement de nouveaux insecticides<a aria-label="1: The roots of Stemona tuberosa, which contain this compound, have been used to prevent human and cattle parasites, agricultural pests, and domestic insects1" data-citationid="2e0479ac-6d5b-07b0-33bf-

Mécanisme D'action

Target of Action

Bisdehydroneotuberostemonine, a type of alkaloid isolated from natural Stemona tuberosa , has been identified to primarily target PTGS2 . PTGS2, also known as cyclooxygenase-2 (COX-2), plays a key role in inflammation and pain, making it a significant target for anti-inflammatory drugs .

Mode of Action

It’s suggested that this compound may inhibit the activity of ptgs2 . This inhibition could result in decreased production of prostaglandins, which are key mediators of inflammation and pain.

Result of Action

This compound has been associated with anti-inflammatory effects . By inhibiting PTGS2 and disrupting prostaglandin synthesis, it may reduce inflammation and alleviate symptoms of conditions like asthma .

Analyse Biochimique

Biochemical Properties

Bisdehydroneotuberostemonine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit significant inhibitory effects on lipopolysaccharide-induced nitric oxide production in BV2 microglia .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to inhibit nitric oxide production in BV2 microglia cells .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several interactions at the molecular level. While the exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are still being studied, it is known that this compound exerts its effects through various biochemical pathways .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not yet available.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors . Specific details about its effects on metabolic flux or metabolite levels are not yet available.

Transport and Distribution

This compound is transported and distributed within cells and tissues . It could interact with various transporters or binding proteins, and it may have effects on its localization or accumulation. Specific details about these interactions and effects are not yet available.

Propriétés

IUPAC Name |

10-ethyl-14-methyl-3-(4-methyl-5-oxooxolan-2-yl)-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadeca-1(16),2-dien-13-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h10-14,17-18,20H,4-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGMIDHPFYCJDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CCCCN3C2=C(C=C3C4CC(C(=O)O4)C)C5C1OC(=O)C5C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the origin of Bisdehydroneotuberostemonine and what other alkaloids are often found alongside it?

A1: this compound is a natural alkaloid primarily isolated from the roots of various Stemona species, notably Stemona tuberosa [, ] and Stemona mairei []. It's frequently found alongside other structurally related alkaloids such as neotuberostemonine, tuberostemoninol, and oxotuberostemonine during extraction.

Q2: What biological activity has been reported for this compound?

A2: this compound has demonstrated significant inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) production in BV2 microglial cells [, ]. This suggests potential anti-inflammatory properties, although further research is needed to confirm this and explore its mechanism of action.

Q3: Can you elaborate on the structural characteristics of this compound and its isomers?

A3: While the provided abstracts don't explicitly detail the molecular formula, weight, or spectroscopic data for this compound, they highlight the presence of isomers. For instance, Tuberostemoninol A and Tuberostemoninol B are identified as isomers of Tuberostemoninol []. These isomers share the same molecular mass but exhibit different retention times in chromatographic analyses, suggesting structural variations. Further investigation into the specific structural differences among these isomers is crucial for understanding their distinct biological activities and potential applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.